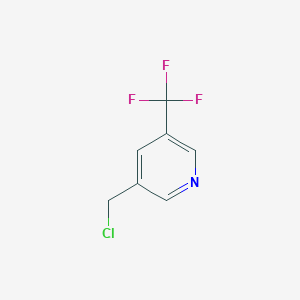
3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-(Chloromethyl)-5-(trifluoromethyl)pyridine, also known as Chlorotrifluoromethylpyridine, is an organic compound with a molecular formula of C6H4ClF3N. It is a colorless liquid with a melting point of -51°C and a boiling point of 136°C. Chlorotrifluoromethylpyridine is a versatile synthetic intermediate that is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, dyes, and polymers.
Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, the trifluoromethyl group is crucial due to its lipophilic nature, which can significantly alter the biological activity of pharmaceutical compounds . The presence of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine in a compound can enhance its metabolic stability and improve its pharmacokinetic properties. This compound can be used in the synthesis of various pharmaceuticals, where the trifluoromethyl group is often incorporated into molecules to increase their efficacy and stability.
Agrochemical Development
The trifluoromethyl group is also important in the development of agrochemicals. It can be used to create more effective pesticides and herbicides, as the group’s properties help in penetrating plant cuticles and insect exoskeletons, thus enhancing the compound’s pesticidal or herbicidal activity .
Materials Science
In materials science, 3-(Chloromethyl)-5-(trifluoromethyl)pyridine can be used to modify surface properties of materials. The trifluoromethyl group can impart hydrophobicity, which is beneficial in creating water-repellent surfaces. Additionally, this compound can be used in the synthesis of polymers and coatings where enhanced stability against degradation is desired .
Organic Synthesis
This compound plays a role in organic synthesis, particularly in reactions that require the introduction of a trifluoromethyl group into other molecules. It can participate in various organic reactions, such as the Horner-Wadsworth-Emmons reaction, to create compounds with a trifluoromethyl group, which are valuable intermediates in the synthesis of more complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, 3-(Chloromethyl)-5-(trifluoromethyl)pyridine is used to construct fluorinated pharmacons. The trifluoromethyl ketones, for instance, are valuable synthetic targets and intermediates in the construction of fluorinated pharmaceuticals, which often exhibit improved drug-like properties .
Chemical Research
The compound is utilized in chemical research to study new reactions and processes. For example, it can be used to explore the trifluoromethylation of carbon-centered radical intermediates, which is a growing area of interest due to the unique properties that trifluoromethyl groups confer on molecules .
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates, which is a crucial process in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18154, and it has a boiling point of 133-138 °C and a melting point of 23-27 °C . These properties can influence the compound’s bioavailability.
Result of Action
The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests that it may influence the stability and dynamics of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. For instance, the compound’s stability can be affected by temperature, given its specific boiling and melting points . Additionally, the compound’s efficacy and action can be influenced by the presence of other chemical groups or compounds in its environment.
properties
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXQMYVQISKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257851 | |
| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060801-94-6 | |
| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




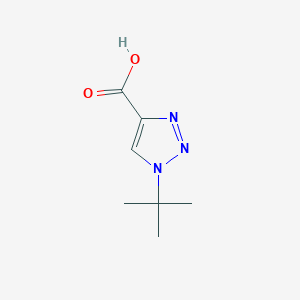
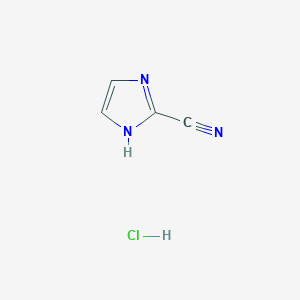

![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
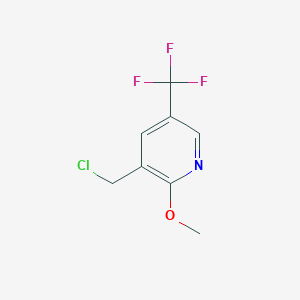
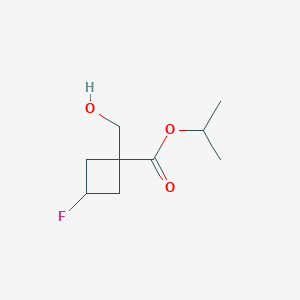
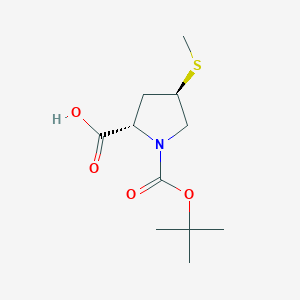


![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)
